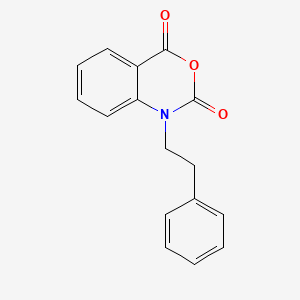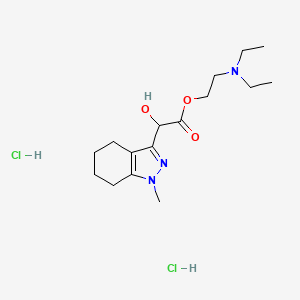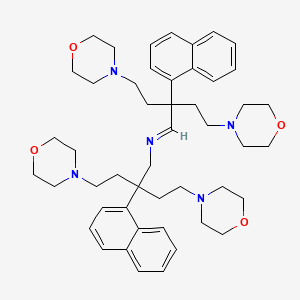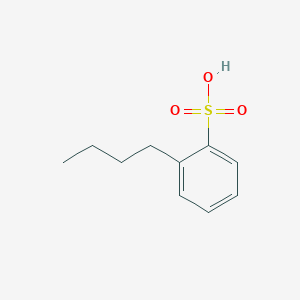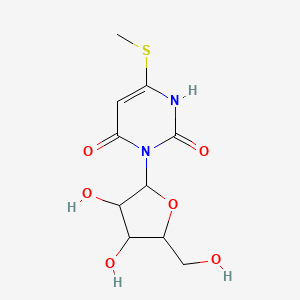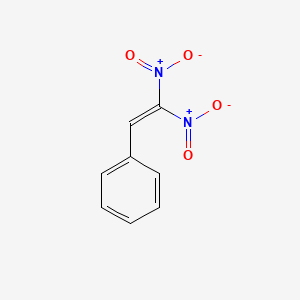
1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride typically involves the reaction of pyrrolidine with a chlorinated benzene derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process would likely include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: May be studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its use, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrrolidinepropanol, alpha,alpha-bis(p-chlorophenyl)-beta-methyl-, hydrochloride: A similar compound with chlorine atoms in different positions on the benzene ring.
1-Pyrrolidinepropanol, alpha,alpha-bis(o-bromophenyl)-beta-methyl-, hydrochloride: A brominated analog of the compound.
Propriétés
Numéro CAS |
35706-78-6 |
|---|---|
Formule moléculaire |
C20H24Cl3NO |
Poids moléculaire |
400.8 g/mol |
Nom IUPAC |
1,1-bis(2-chlorophenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H23Cl2NO.ClH/c1-15(14-23-12-6-7-13-23)20(24,16-8-2-4-10-18(16)21)17-9-3-5-11-19(17)22;/h2-5,8-11,15,24H,6-7,12-14H2,1H3;1H |
Clé InChI |
AFBNALROZFAIFR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCC1)C(C2=CC=CC=C2Cl)(C3=CC=CC=C3Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



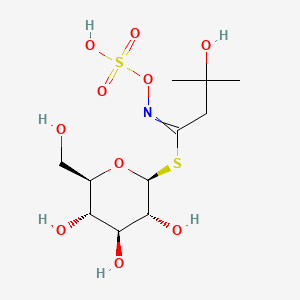
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
